molecular formula C14H16OS B3837743 4-(1-naphthyloxy)-1-butanethiol

4-(1-naphthyloxy)-1-butanethiol

Cat. No. B3837743
M. Wt: 232.34 g/mol
InChI Key: YYZVVHJHJKIOIX-UHFFFAOYSA-N
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Description

The compound “4-((1-NAPHTHYLOXY)METHYL)PHENYLBORONIC ACID” is similar to the requested compound . Another related compound is "4-(1-naphthyloxy)-4-oxobutanoic acid" .


Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, the synthesis of “1-(1-naphthyloxy)-2,3-epoxypropane” involves the reaction of 1-naphthol with epichlorohydrin .


Molecular Structure Analysis

The molecular structure of a related compound, “{4-[(1-Naphthyloxy)acetyl]-1-piperazinyl}(oxo)acetic acid”, has been analyzed .


Chemical Reactions Analysis

The alkylation reaction of 1-naphthol with epichlorohydrin has been studied, which could be relevant to the synthesis of the requested compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of a related compound, “{4-[(1-Naphthyloxy)acetyl]-1-piperazinyl}(oxo)acetic acid”, have been analyzed .

Mechanism of Action

While specific information on the mechanism of action for “4-(1-naphthyloxy)-1-butanethiol” is not available, related compounds have been studied. For example, the compound “(3,4-Dihydro-1-naphthyloxy)trimethylsilane” has been used as a reducing agent in organic chemistry .

Safety and Hazards

Safety data sheets provide information on the safety and hazards of related compounds .

properties

IUPAC Name

4-naphthalen-1-yloxybutane-1-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16OS/c16-11-4-3-10-15-14-9-5-7-12-6-1-2-8-13(12)14/h1-2,5-9,16H,3-4,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYZVVHJHJKIOIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCCCCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Naphthalen-1-yloxybutane-1-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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